molecular formula C22H25N3O5S B2538755 8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021081-54-8

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2538755
CAS RN: 1021081-54-8
M. Wt: 443.52
InChI Key: JMDFWZIBSCDYEY-UHFFFAOYSA-N
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Description

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as MSPPO, and it belongs to the class of spirocyclic compounds. MSPPO has been synthesized using various methods, and it has shown promising results in scientific research.

Scientific Research Applications

Antimicrobial and Detoxification Applications

One study explored the antimicrobial efficacy of N-halamine-coated cotton, utilizing a compound similar in structure to the one of interest. This approach showed promising results against pathogens like Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these materials have been used for detoxification purposes, specifically for oxidizing chemical mustard simulants into less toxic derivatives, highlighting their potential in safety and defense applications (Ren et al., 2009).

Synthesis and Structural Analysis

Research on the synthesis of imidazole spiro compounds from related diones and phenylurea has led to the creation of new compounds with unique crystal structures. This work provides valuable insights into the chemical behavior and potential applications of such compounds in material science and drug development (Dubovtsev et al., 2016).

Potential Therapeutic Applications

Compounds with a similar structure have been evaluated for their pharmacological activities, such as anticonvulsant properties. For example, a series of derivatives was synthesized and assessed for their effectiveness against seizures, providing a basis for further development of new therapeutic agents (Madaiah et al., 2012).

Hypoglycemic Activity

Spiroimidazolidine-2,4-diones, particularly those substituted with arylsulfonyl groups, have shown significant hypoglycemic activity in preclinical studies. This finding suggests potential applications in the development of new treatments for diabetes (Iqbal et al., 2012).

Mechanism of Action

properties

IUPAC Name

8-(4-methoxyphenyl)sulfonyl-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-30-18-7-9-19(10-8-18)31(28,29)24-15-12-22(13-16-24)20(26)25(21(27)23-22)14-11-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDFWZIBSCDYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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